ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL-
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Overview
Description
ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- is an organic compound characterized by the presence of a phenyl group, a butenyl chain, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- typically involves the reaction of aniline with butenyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted acetamides
Scientific Research Applications
ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- exerts its effects involves interaction with specific molecular targets. The phenyl and butenyl groups allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
N-Phenylacetamide: Lacks the butenyl group, making it less versatile in certain reactions.
N-Butylacetamide: Lacks the phenyl group, resulting in different chemical properties and applications.
N-Phenyl-N-methylacetamide: Contains a methyl group instead of a butenyl group, leading to variations in reactivity and biological activity.
Uniqueness: ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- is unique due to the presence of both phenyl and butenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
135579-12-3 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-but-3-enyl-N-phenylacetamide |
InChI |
InChI=1S/C12H15NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
GDMMAYAMMIWZMC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)N(CCC=C)C1=CC=CC=C1 |
Synonyms |
Acetamide, N-3-buten-1-yl-N-phenyl- |
Origin of Product |
United States |
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